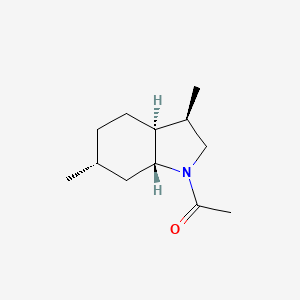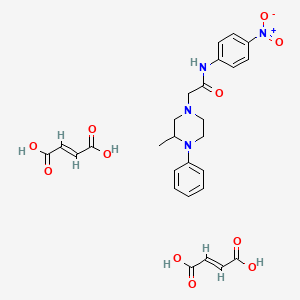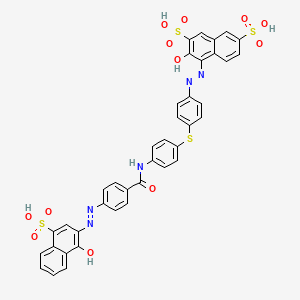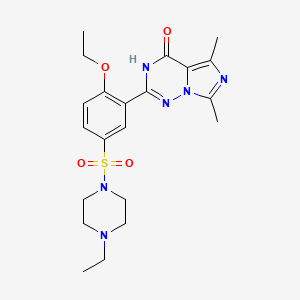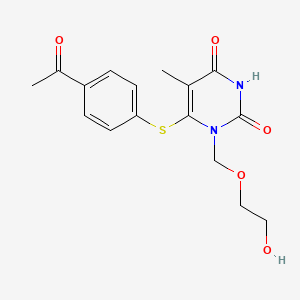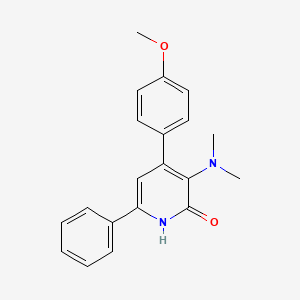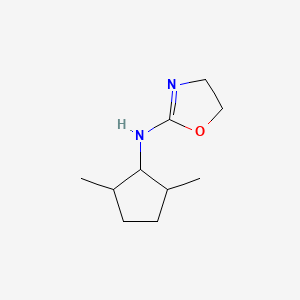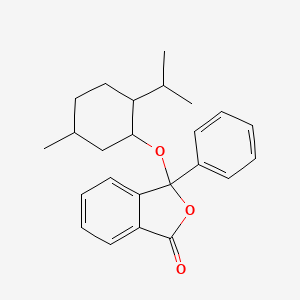
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple carboxyphenyl groups and a central imidazolidinedione core. Its chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione typically involves multi-step organic reactions. One common method includes the reaction of 4-carboxyphenylmethyl thiol with a suitable imidazolidinedione precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process usually includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxyphenyl groups to corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target, but it often involves the modulation of redox states or the inhibition of enzymatic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Bis(4-carboxylatophenoxy)benzene
- 3,5-Bis(1-imidazoly)pyridine
- 4-[3,5-bis(4-carboxyphenyl)phenyl]benzoic acid
Uniqueness
5,5-Bis((((4-carboxyphenyl)methyl)thio)methyl)-2,4-imidazolidinedione stands out due to its unique combination of carboxyphenyl and thiomethyl groups, which confer distinct chemical reactivity and biological activity. Its imidazolidinedione core also provides a stable scaffold for various modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
142979-84-8 |
|---|---|
Molekularformel |
C21H20N2O6S2 |
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
4-[[4-[(4-carboxyphenyl)methylsulfanylmethyl]-2,5-dioxoimidazolidin-4-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C21H20N2O6S2/c24-17(25)15-5-1-13(2-6-15)9-30-11-21(19(28)22-20(29)23-21)12-31-10-14-3-7-16(8-4-14)18(26)27/h1-8H,9-12H2,(H,24,25)(H,26,27)(H2,22,23,28,29) |
InChI-Schlüssel |
CICLKBGCADKABE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CSCC2(C(=O)NC(=O)N2)CSCC3=CC=C(C=C3)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


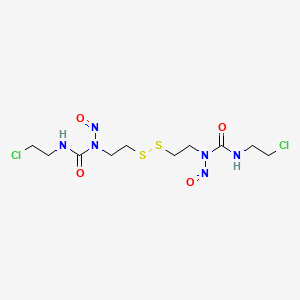



![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
